molecular formula C13H11ClO2 B6370383 3-(4-Chloro-2-methoxyphenyl)phenol CAS No. 1261975-35-2

3-(4-Chloro-2-methoxyphenyl)phenol

Cat. No.: B6370383
CAS No.: 1261975-35-2
M. Wt: 234.68 g/mol
InChI Key: KYQYEUDVCVQGTC-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methoxyphenyl)phenol is a substituted phenolic compound characterized by a central phenol ring bearing a 4-chloro-2-methoxyphenyl substituent at the third position.

Phenolic compounds with chloro and methoxy substituents are often studied for their antimicrobial, antioxidant, and industrial applications. The presence of chlorine enhances stability and lipophilicity, while the methoxy group can modulate solubility and hydrogen-bonding interactions .

Properties

IUPAC Name

3-(4-chloro-2-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c1-16-13-8-10(14)5-6-12(13)9-3-2-4-11(15)7-9/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQYEUDVCVQGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683563
Record name 4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261975-35-2
Record name 4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc-Protected Aminophenol Methylation and Deprotection

The Beilstein Journal outlines a three-step sequence to synthesize 4-chloro-2-methoxyanilinium chloride, a potential precursor for 3-(4-chloro-2-methoxyphenyl)phenol:

  • Boc Protection : 2-Amino-5-chlorophenol (6 ) reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to form tert-butyl (4-chloro-2-hydroxyphenyl)carbamate.

  • Methylation : The phenolic hydroxyl group is methylated using methyl iodide and potassium carbonate in dimethylformamide (DMF), yielding tert-butyl (4-chloro-2-methoxyphenyl)carbamate.

  • Deprotection : Treatment with fuming HCl in ethyl acetate removes the Boc group, furnishing 4-chloro-2-methoxyanilinium chloride (7 ) in 77% overall yield.

Key Data :

StepReagents/ConditionsYield
1Boc₂O, THF, 18 h85%
2CH₃I, K₂CO₃, DMF89%
3HCl, EtOAc98%

This method’s robustness stems from orthogonal protection-deprotection, though the use of fuming HCl requires careful handling.

Palladium-Catalyzed Hydrogenation of Cyanohydrins

WO2003042166A2 discloses a route involving cyanohydrin intermediates:

  • Cyanohydrin Formation : Vanillin reacts with sodium cyanide in methanol at 0°C to form 4-hydroxy-3-methoxybenzaldehyde cyanohydrin.

  • Hydrogenation : The cyanohydrin undergoes hydrogenation over 10% Pd/C in ethanol with H₂SO₄, yielding 4-hydroxy-3-methoxyphenethylamine sulfate.

  • Coupling : Reaction with methyl 2-(4-chlorophenyl)-2-hydroxyacetate at 100°C in dioxane affords 2-(4-chlorophenyl)-2-hydroxy-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide, which may be hydrolyzed to the target phenol.

Optimization Insight :

  • Solvent-free conditions at 100°C enhance reaction efficiency.

  • Recrystallization from ethyl acetate/hexane improves purity (>95% by HPLC).

Acid-Catalyzed Benzoxazine Ring Formation

ACS Organic Process Research & Development reports a trifluoromethanesulfonic acid (TfOH)-catalyzed method to construct benzoxazine intermediates, which may be adapted for biphenyl systems:

  • Aldimine Formation : 2-(2-Bromo-5-chlorophenyl)acetonitrile reacts with benzaldehyde in dichloroethane under TfOH catalysis to form a Schiff base.

  • Cyclization : The aldimine undergoes cyclization with 3-chlorophenol at 55°C, yielding 4-(2-bromo-5-chlorobenzyl)-7-chloro-2-phenyl-2H-benzo[e]oxazine.

  • Ring-Opening : Acidic hydrolysis of the benzoxazine releases the phenolic hydroxyl group.

Scale-Up Data :

  • 500 g scale reactions achieve 83% yield with 97% purity after recrystallization.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Boc-MediatedHigh regiocontrol, mild conditionsMulti-step, costly Boc reagents77%
HydrogenationScalable, solvent-free stepsRequires Pd/C and H₂ handling68–72%
BenzoxazineOne-pot cyclization, TfOH efficiencyHarsh acidic conditions83%

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (methanol-d₄): δ 7.36 (d, J = 8.4 Hz, 1H, aromatic), 3.99 (s, 3H, OCH₃).

    • ¹³C NMR : 161.5 ppm (C=O), 155.8 ppm (aromatic C-O).

  • Chromatography :

    • Silica gel chromatography (hexane/EtOAc 4:1) resolves Boc-protected intermediates.

    • Reverse-phase HPLC (C18 column) confirms >95% purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-methoxyphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methoxyphenyl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Functional Groups Key Properties/Applications References
3-(4-Chloro-2-methoxyphenyl)phenol 4-Cl, 2-OCH₃ on phenyl ring Phenol Hypothesized antimicrobial activity N/A
4-Chloro-3-methylphenol 4-Cl, 3-CH₃ on phenol ring Phenol Disinfectant, intermediate in syntheses
4-Chloro-2-methylphenol 4-Cl, 2-CH₃ on phenol ring Phenol Higher volatility; environmental persistence
4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid 4-Cl, 2-OCH₃ on phenyl + 3-F on benzoic acid Carboxylic acid Pharmaceutical intermediate

Physicochemical Properties

  • Polarity and Solubility: Methoxy groups enhance solubility in polar solvents compared to methyl substituents (e.g., 4-chloro-2-methylphenol). The fluorine atom in 4-(4-chloro-2-methoxyphenyl)-3-fluorobenzoic acid further increases polarity and acidity (pKa ~2–3 for benzoic acid derivatives) . Chlorine reduces water solubility but improves lipid solubility, favoring membrane permeability in bioactive compounds .
  • Thermal Stability: Methyl-substituted chlorophenols (e.g., 4-chloro-3-methylphenol) exhibit higher melting points (~70–80°C) due to symmetrical packing, whereas methoxy-substituted analogs may have lower melting points due to steric hindrance .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Chloro-2-methoxyphenyl)phenol, and how can reaction conditions be optimized for yield?

  • Methodology : Multi-step synthesis typically involves coupling reactions (e.g., Ullmann or Suzuki-Miyaura) between substituted phenyl precursors. Optimization includes adjusting catalysts (e.g., Pd-based for cross-coupling), solvent polarity (e.g., DMF or THF), and temperature (80–120°C). Reaction progress should be monitored via TLC and HPLC .
  • Key Parameters : Control of steric hindrance from the methoxy and chloro groups is critical. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Analytical Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm; aromatic protons influenced by electron-withdrawing Cl) .
  • X-ray Crystallography : Use SHELX programs for structure refinement. ORTEP-3 can visualize hydrogen bonding (e.g., phenolic -OH interactions) .
  • MS : High-resolution ESI-MS to verify molecular ion peaks (expected m/z ~250–260 for [M+H]+^+) .

Q. What solvents and conditions are suitable for solubility and stability studies?

  • Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–9). The chloro and methoxy groups reduce water solubility; use co-solvents (e.g., ethanol) for biological assays .
  • Stability : Assess via accelerated degradation studies (40°C/75% RH for 4 weeks). LC-MS monitors decomposition products (e.g., demethylation or oxidation) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in substitution or oxidation reactions?

  • DFT Calculations : Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack (e.g., para to methoxy group). Compare with experimental data from controlled oxidation (e.g., KMnO4_4 yielding quinones) .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with nucleophiles (e.g., amines), accounting for steric effects from substituents .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Dose-Response Analysis : Use IC50_{50} assays (e.g., MTT for cytotoxicity) and MIC tests (for antimicrobial activity) to differentiate therapeutic windows. Example: Activity against S. aureus (MIC 8 µg/mL) vs. HeLa cell toxicity (IC50_{50} 50 µg/mL) .
  • Target Profiling : Molecular docking (AutoDock Vina) to assess binding to bacterial enzymes (e.g., DNA gyrase) versus human kinases. Validate with knock-out strains or siRNA .

Q. How can crystallographic data explain intermolecular interactions in solid-state structures?

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bond motifs (e.g., R_2$$^2(8) rings between phenolic -OH and methoxy O atoms). SHELXL refinement can resolve disorder in aromatic stacking .
  • Thermal Analysis : DSC/TGA to correlate packing efficiency (via lattice energy) with melting points (expected 120–150°C) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases). Monitor enantiomeric excess (ee) via polarimetry or CD spectroscopy .
  • Process Chemistry : Optimize catalyst loading (e.g., 0.5–1 mol% Pd) and solvent recycling to reduce costs. Pilot-scale reactors with controlled stirring/aeration prevent byproduct formation .

Methodological Notes

  • Contradictions in Data : Conflicting NMR signals may arise from rotational isomers; use variable-temperature NMR (-40°C to 80°C) to resolve .
  • Safety : Chlorinated phenols require handling in fume hoods with PPE (gloves, goggles). Waste disposal must follow EPA guidelines for halogenated organics .

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